Leucoside

Antiviral Respiratory viruses Selectivity index

Leucoside (Kaempferol 3-O-sambubioside) is a flavonol bioside with a unique xylose(1→2)glucose disaccharide at C3. This glycosylation drives distinct target engagement: competitive TLR4 B-patch binding (Lys263/Arg337) for sepsis/inflammation models, and a 15-fold selectivity for RSV Long (SI 63.8) over PIV3—critical for respiratory virus discrimination. High DMSO solubility (172 mM) supports HTS-ready stock solutions. ≥98% purity by HPLC. Ideal for EZH2 inhibitor screening & epigenetic probe validation.

Molecular Formula C26H28O15
Molecular Weight 580.5 g/mol
Cat. No. B600546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucoside
Molecular FormulaC26H28O15
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O
InChIInChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1
InChIKeyRXAXTTGJEMODPY-CJNLAGEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucoside Procurement Guide: Verified Differentiation in Flavonoid Glycoside Research


Leucoside (Kaempferol 3-O-sambubioside, CAS 27661-51-4, C26H28O15) is a naturally occurring flavonol bioside belonging to the flavonoid-3-O-glycoside class [1]. It is characterized by a kaempferol aglycone core O-glycosidically linked at the C3-position to a disaccharide unit (xylose(1→2)glucose), conferring a molecular weight of 580.50 g/mol and a topological polar surface area of 245 Ų [2]. Leucoside is isolated from various plant sources including tea seed extract, Leucosidea sericea, and Malvaviscus arboreus, and is commercially available as a reference standard with purity typically ≥98% by HPLC . This guide focuses strictly on quantifiable, comparator-based differentiation to support scientific procurement decisions.

Why Leucoside Cannot Be Replaced by Common Flavonoid Analogs in Targeted Research


Flavonoid glycosides exhibit pronounced structure-activity divergence despite shared aglycone cores. Leucoside's specific xylose(1→2)glucose disaccharide substitution at the kaempferol C3-position fundamentally alters its molecular recognition profile compared to simpler kaempferol glycosides (e.g., kaempferol-3-glucoside) or other flavonol scaffolds (e.g., quercetin glycosides). Direct comparative in silico docking data demonstrate that Leucoside exhibits distinct binding affinities to target proteins: for the bacterial adhesin FimH, Leucoside shows ΔG = -9.12 kcal/mol versus quercetin-3-rutinoside at -9.61 kcal/mol and kaempferol-3-glucoside at -8.17 kcal/mol [1]. Similarly, against PapG, Leucoside yields ΔG = -9.09 kcal/mol compared to quercetin-3-rutinoside at -9.24 kcal/mol [1]. This glycosylation pattern also underpins Leucoside's unique TLR4 inhibitory mechanism—competitive binding to the B patch (Lys263/Arg337) that disrupts TLR4-MD2 complex formation [2]—a mechanism not reported for simpler kaempferol glycosides. Generic substitution without verifying comparator-matched activity data therefore introduces uncontrolled experimental variables in mechanistic and screening studies.

Leucoside Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


Differential Antiviral Potency and Selectivity: Leucoside vs. RSV, PIV3, and Influenza A

Leucoside demonstrates substantial differential antiviral activity against distinct viral targets in a single standardized assay system. In MDCK cells, Leucoside inhibits respiratory syncytial virus (RSV) Long strain with an IC50 of 4.1 µg/mL, whereas activity against parainfluenza virus type 3 (PIV3) is markedly weaker (IC50 = 65.4 µg/mL) and essentially absent against influenza A H1N1 (IC50 > 100.0 µg/mL) . Cytotoxicity against MDCK cells occurs at an IC50 of 261.7 µg/mL, yielding calculated selectivity indices (SI) of 63.8 for RSV Long, 4.0 for PIV3, and <0.5 for influenza A .

Antiviral Respiratory viruses Selectivity index

TLR4 Inhibitory Mechanism: Leucoside Binds B-Patch Residues Not Targeted by Common Flavonoids

Leucoside acts as a direct TLR4 inhibitor via a defined competitive binding mechanism that distinguishes it from broader-spectrum flavonoid anti-inflammatory agents. Molecular docking and biochemical analyses identify TLR4 as a primary target, with Leucoside competitively binding to conserved positively charged residues Lys263 and Arg337 in the B patch region [1]. This binding forms a spatial barrier that inhibits TLR4-MD2 complex formation, confirmed by co-immunoprecipitation assays showing reduced complex dissociation upon residue mutation [1]. In LPS-stimulated RAW264.7 macrophages, Leucoside suppresses transcription of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β, with no cytotoxicity observed at concentrations up to 50 µM [1].

Inflammation Sepsis TLR4 signaling

EZH2 Inhibition: Leucoside Patent Claims Differentiated Oncology Application

Patent CN121422041A discloses Leucoside as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), claiming its use in preparing medicaments for preventing or treating diseases characterized by abnormal EZH2 activation or overexpression, particularly neuroblastoma and other malignant tumors [1]. The patent filing date is November 6, 2025, with publication on January 30, 2026 [1]. While specific IC50 or binding data are not disclosed in the patent abstract, the claimed target (EZH2) is distinct from the biological activities of closely related flavonoid glycosides such as kaempferol-3-glucoside or quercetin-3-rutinoside, for which EZH2 inhibition has not been claimed or documented.

Cancer Epigenetics EZH2 inhibitor

In Vivo Gastric Protection: Leucoside Mixture Demonstrates Dose-Dependent Efficacy

In an ethanol-induced gastric lesion model in Sprague Dawley rats, a mixture containing Leucoside (Kaempferol-3-O-sambubioside) and Kaempferol-3-O-sophoroside (MaSS) administered orally at doses of 30, 90, 120, and 180 mg/kg significantly prevented gastric lesions, inhibited the increment in relative stomach weight and gastric IL-6 levels, and provoked an increment in IL-10 concentration and catalase activity [1]. MaSS also prevented edema in the mucosa and submucosa and diminished microscopic gastric lesions provoked by ethanol [1].

Gastroprotection Anti-inflammatory Oxidative stress

Commercial Solubility Advantage: Leucoside DMSO Solubility Enables High-Concentration Stock Preparation

Leucoside exhibits DMSO solubility of 100 mg/mL (172.27 mM) under sonication, as reported by multiple suppliers . This is notably higher than the 1 mg/mL DMSO solubility listed for some commercial reference standards . For procurement planning, this solubility differential affects the achievable stock concentration for in vitro assays: at 100 mg/mL, a 10 mM DMSO stock requires only ~58 µL of solvent per mg, whereas at 1 mg/mL solubility, a 10 mM stock would require ~5.8 mL per mg—a log-fold difference that impacts assay design and solvent control considerations.

Solubility Assay preparation Stock solution

Optimal Leucoside Application Scenarios Based on Quantified Differentiation


RSV-Focused Antiviral Screening and Mechanism Dissection

Leucoside's high selectivity index for RSV Long (SI = 63.8) relative to PIV3 (SI = 4.0) and influenza A (SI < 0.5) makes it an appropriate tool compound for studies requiring respiratory virus target discrimination . Procurement for RSV-specific antiviral assays should consider the >15-fold potency differential against RSV versus PIV3 to ensure appropriate dosing and minimize off-target antiviral interference in co-infection or broad-spectrum screening contexts .

TLR4 Signaling Pathway Research and Sepsis Model Studies

Leucoside is suited for investigations of TLR4-mediated inflammation and sepsis, based on its demonstrated competitive binding to TLR4 B-patch residues Lys263/Arg337 and disruption of TLR4-MD2 complex formation [1]. Its lack of cytotoxicity at concentrations up to 50 µM in RAW264.7 macrophages supports its use in cell-based mechanistic studies without confounding toxicity effects [1].

EZH2-Targeted Epigenetic Screening in Oncology

Given the patent claims for Leucoside as an EZH2 inhibitor with potential application in neuroblastoma and other EZH2-overexpressing malignancies [2], procurement is warranted for screening programs focused on identifying novel EZH2 modulators or for validating flavonoid-derived epigenetic probes.

High-Concentration Assay Preparation and HTS Workflows

Leucoside's high DMSO solubility (100 mg/mL or 172.27 mM with sonication) enables preparation of concentrated stock solutions suitable for high-throughput screening and dose-response studies . This solubility advantage reduces the solvent vehicle volume required per assay point and minimizes DMSO carryover effects compared to less soluble flavonoid glycosides .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.